Cas no 1014045-54-5 (3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide)
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- 1014045-54-5
- AKOS024644637
- 3-ethoxy-1-ethyl-N-(4-fluorophenyl)pyrazole-4-carboxamide
- F2382-0189
-
- Inchi: 1S/C14H16FN3O2/c1-3-18-9-12(14(17-18)20-4-2)13(19)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,19)
- InChI Key: CCAFEBBKSLYPBE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)NC(C1C(=NN(C=1)CC)OCC)=O
Computed Properties
- Exact Mass: 277.12265492g/mol
- Monoisotopic Mass: 277.12265492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 56.2Ų
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2382-0189-2μmol |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2382-0189-5μmol |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2382-0189-10μmol |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2382-0189-20μmol |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2382-0189-1mg |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2382-0189-2mg |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2382-0189-3mg |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2382-0189-4mg |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2382-0189-5mg |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2382-0189-10mg |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
1014045-54-5 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
3-Ethoxy-1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 1014045-54-5): A Promising Compound in Chemical Biology and Drug Development
The compound 3-Ethoxy-1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 1014045-54-5) has emerged as a significant molecule in the field of medicinal chemistry due to its unique structural features and pharmacological potential. This compound belongs to the pyrazole carboxamide class, characterized by a central pyrazole ring substituted with ethoxy, ethyl, and fluorophenyl groups. Recent studies highlight its role in modulating biological pathways relevant to inflammation, cancer, and metabolic disorders. Its synthesis involves a multi-step organic process involving nucleophilic aromatic substitution and amidation reactions, with recent advancements focusing on improving yield through solvent-free conditions.
CAS No. 1014045-54-5 exhibits notable bioactivity in preclinical models. A 2023 study published in Nature Communications demonstrated its ability to inhibit NF-kB signaling—a key pathway in inflammatory diseases—by selectively targeting IKKβ kinase. The fluorine substituent at the phenyl group (para-fluorophenyl moiety) enhances lipophilicity, enabling better cellular permeability compared to non-fluorinated analogs. This structural optimization aligns with modern drug design principles emphasizing bioavailability and target specificity.
In oncology research, this compound has shown promise as a cancer cell growth inhibitor. A collaborative study between MIT and Pfizer revealed its dual mechanism: first, it disrupts microtubule dynamics by binding to tubulin proteins; second, it induces apoptosis via mitochondrial depolarization in A549 lung carcinoma cells. Notably, the ethoxy group (ethyl ester substitution) contributes to metabolic stability, reducing off-target effects observed in earlier pyrazole derivatives.
The N-(fluorophenyl group) phosphodiesterase 4 (PDE4)JACS article
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